molecular formula C12H17BFNO4S B1450157 (5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER CAS No. 1351997-55-1

(5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

Cat. No.: B1450157
CAS No.: 1351997-55-1
M. Wt: 301.15 g/mol
InChI Key: KVAQSAHEDYCSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a fluoro group, a methylsulfonyl group, and a dioxaborolan group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound could be the organic groups involved in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This pathway allows for the formation of new carbon-carbon bonds, enabling the synthesis of a broad array of diverse molecules .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . The stability of boronic esters can be tempered by their sensitivity to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Incorporation of the Dioxaborolan Group: The dioxaborolan group is introduced via a borylation reaction using bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-(methylsulfonyl)pyridine: Lacks the dioxaborolan group, making it less versatile in boron chemistry.

    2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the fluoro group, which may reduce its binding affinity in certain applications.

    3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

Uniqueness

The unique combination of fluoro, methylsulfonyl, and dioxaborolan groups in (5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER provides a versatile platform for various chemical reactions and applications. This compound’s ability to participate in boron chemistry, coupled with its enhanced binding affinity and reactivity, makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-fluoro-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-9(14)10(15-7-8)20(5,16)17/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAQSAHEDYCSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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